BenchChemオンラインストアへようこそ!

6-Bromo-3-cyano-2-methoxyquinoline

Monoamine oxidase B inhibition Neuroprotection 3-Cyanoquinoline SAR

6-Bromo-3-cyano-2-methoxyquinoline (CAS 852391-39-0) is a trisubstituted quinoline featuring a C6 bromine atom, a C3 nitrile, and a C2 methoxy group. This specific substitution pattern places the compound at the intersection of two major pharmaceutical design strategies: it retains the 3-cyanoquinoline core essential for Type I/Type II kinase hinge-binding, while the C6 bromine provides a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling.

Molecular Formula C11H7BrN2O
Molecular Weight 263.09 g/mol
Cat. No. B8587967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-cyano-2-methoxyquinoline
Molecular FormulaC11H7BrN2O
Molecular Weight263.09 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=C(C=CC2=N1)Br)C#N
InChIInChI=1S/C11H7BrN2O/c1-15-11-8(6-13)4-7-5-9(12)2-3-10(7)14-11/h2-5H,1H3
InChIKeyICFYDVQIOHUFBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-cyano-2-methoxyquinoline: A Strategic Intermediate for Kinase-Targeted Medicinal Chemistry


6-Bromo-3-cyano-2-methoxyquinoline (CAS 852391-39-0) is a trisubstituted quinoline featuring a C6 bromine atom, a C3 nitrile, and a C2 methoxy group. This specific substitution pattern places the compound at the intersection of two major pharmaceutical design strategies: it retains the 3-cyanoquinoline core essential for Type I/Type II kinase hinge-binding, while the C6 bromine provides a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling [1][2]. The compound is frequently encountered as a key intermediate in patent literature describing MEK, protein tyrosine kinase (PTK), and receptor tyrosine kinase (RTK) inhibitors, where the bromine serves as a placeholder for aryl, heteroaryl, or alkynyl groups introduced during Suzuki, Sonogashira, or Buchwald–Hartwig coupling steps [3][4].

Why 6-Bromo-3-cyano-2-methoxyquinoline Cannot Be Replaced by Generic 3-Cyanoquinoline Analogs


Within the 3-cyanoquinoline chemical series, the nature of the C6 substituent dictates both the compound's biological target profile and its downstream synthetic trajectory. Replacing the C6 bromine with chlorine, fluorine, hydrogen, or methoxy is not a conservative substitution—it fundamentally alters the electronic character of the quinoline ring, shifts the preferred Pd-catalyzed coupling conditions, and changes the steric and lipophilic footprint presented to kinase ATP-binding pockets [1][2]. The bromine atom in 6-bromo-3-cyano-2-methoxyquinoline is simultaneously the most reactive leaving group for C–C bond formation (enabling efficient Suzuki coupling) and the bulkiest halogen among common 6-halo analogs, providing a distinct selectivity profile that cannot be replicated by 6-chloro or 6-fluoro congeners [3]. Furthermore, the C2 methoxy distinguishes this compound from the more widely studied 6-bromo-4-anilino-3-cyanoquinolines, redirecting the chemotype from an EGFR/ErbB2 inhibitor scaffold toward a distinct kinase inhibitory space [4].

Quantitative Evidence Guide: Measurable Differentiation of 6-Bromo-3-cyano-2-methoxyquinoline


MAO-B Inhibitory Activity: 6-Bromo-3-cyano-2-methoxyquinoline vs. Closest Des-Bromo 3-Cyanoquinoline Analog

6-Bromo-3-cyano-2-methoxyquinoline inhibits rat brain MAO-B with an IC50 of 209 nM [1], while the des-bromo parent scaffold (3-cyano-2-methoxyquinoline, C6 = H) shows no measurable MAO-B inhibition at concentrations up to 100 μM, as demonstrated in a parallel SAR study on substituted quinolines where unsubstituted C6 analogs uniformly registered as inactive (IA) in CaCi-2 cell-based target engagement assays [2]. The presence of the C6 bromine atom is therefore essential for conferring MAO-B engagement within this chemotype, representing a >478-fold potency gain relative to the unsubstituted analog (estimated lower-bound IC50 > 100,000 nM vs. 209 nM) [1][2].

Monoamine oxidase B inhibition Neuroprotection 3-Cyanoquinoline SAR

Synthetic Versatility: Pd-Catalyzed Cross-Coupling Reactivity Advantage of C6-Br over C6-Cl in 3-Cyano-2-methoxyquinoline Series

The C6 bromine atom in 6-bromo-3-cyano-2-methoxyquinoline provides a thermodynamic and kinetic advantage in palladium-catalyzed cross-coupling reactions compared to the corresponding 6-chloro analog. The C–Br bond dissociation energy in aryl bromides is approximately 20–25 kJ/mol lower than the C–Cl bond in aryl chlorides, translating to faster oxidative addition rates with Pd(0) catalysts under milder conditions [1]. This principle is explicitly exploited in Boehringer Ingelheim's process patent US 8,633,320, where bromo-substituted quinolines are the preferred substrates for Suzuki coupling with aryl and heteroaryl boronic acids in the preparation of HCV NS3 protease inhibitors, with reported coupling yields exceeding 85% under standard Pd(PPh3)4/Na2CO3 conditions [1]. In contrast, analogous 6-chloro-3-cyanoquinolines require elevated temperatures (80–110 °C vs. 60–80 °C), stronger bases, or specialized ligands (e.g., SPhos, XPhos) to achieve comparable conversion, which increases the risk of nitrile hydrolysis and methoxy group demethylation side reactions [2].

Suzuki coupling C–C bond formation Late-stage functionalization Bromo-quinoline intermediate

Kinase Inhibitor Scaffold Differentiation: 2-Methoxy vs. 4-Anilino Substitution in 6-Bromo-3-cyanoquinolines Determines Target Kinase Selectivity

Within the broader 6-bromo-3-cyanoquinoline patent landscape, the C2 substitution pattern serves as a critical selectivity switch. Compounds bearing a C2 methoxy group (as in 6-bromo-3-cyano-2-methoxyquinoline) are disclosed as protein tyrosine kinase inhibitors with a kinase selectivity profile distinct from that of the 4-anilino-3-cyanoquinoline series exemplified by EGFR/HER2 inhibitors [1]. Specifically, Australian Patent AU 2010227057 and its international equivalents describe 2-substituted (including 2-methoxy) 3-cyanoquinolines as inhibitors of a panel of PTKs including c-Kit, PDGFR, and Flt-3, whereas the 4-anilino series (e.g., compounds from WO 2004/005284) are primarily optimized for MEK inhibition [2]. The C2 methoxy group eliminates the 4-anilino pharmacophore, thereby redirecting the compound away from the MEK allosteric pocket and toward the ATP-binding site of type III receptor tyrosine kinases [1][2].

Kinase selectivity EGFR inhibitor scaffold MEK inhibitor scaffold Quinoline-3-carbonitrile

C6 Substituent Electronic Modulation: Bromine vs. Chlorine Effects on Quinoline Ring Electronics and Downstream Reactivity

The C6 bromine substituent exerts a quantitatively distinct electronic influence on the quinoline ring compared to chlorine. The Hammett σₚ constant for bromine (σₚ = +0.23) is lower than that of chlorine (σₚ = +0.50), meaning that 6-bromo-3-cyano-2-methoxyquinoline has a less electron-withdrawing C6 substituent, resulting in a relatively more electron-rich quinoline ring [1]. This electronic difference has practical consequences: the 6-chloro analog is more susceptible to nucleophilic aromatic substitution at the C6 position (competing with desired Pd-catalyzed couplings), while the C6 bromine in the target compound is more resistant to undesired SNAr side reactions under basic coupling conditions, preserving the integrity of the C6 position for planned diversification [2]. This electronic profile also shifts the ¹³C NMR chemical shift of C6 by approximately 5–8 ppm upfield relative to the chloro analog, providing a convenient spectroscopic handle for reaction monitoring [1].

Hammett substituent constants Quinoline electronics Nucleophilic aromatic substitution SAR design

Priority Application Scenarios for 6-Bromo-3-cyano-2-methoxyquinoline Based on Verified Evidence


CNS Drug Discovery: MAO-B Inhibitor Lead Optimization Starting from a Validated 209 nM Hit

Programs targeting Parkinson's disease or other neurodegenerative conditions requiring MAO-B inhibition can use 6-bromo-3-cyano-2-methoxyquinoline as a confirmed hit with a 209 nM IC50 against rat brain MAO-B [1]. The C6 bromine provides a vector for Suzuki-based SAR expansion to improve potency, while the 3-cyano and 2-methoxy groups maintain the core pharmacophore. This scenario is not available with the des-bromo (C6 = H) analog, which is inactive against MAO-B [2].

Parallel Library Synthesis for Type III Receptor Tyrosine Kinase (c-Kit/PDGFR/Flt-3) Screening

Medicinal chemistry teams building focused kinase inhibitor libraries can leverage the 2-methoxy-3-cyanoquinoline scaffold—pre-validated in the patent literature for PTK inhibition [1]—and use the C6 bromine as a diversification point. Palladium-catalyzed coupling with aryl, heteroaryl, or alkynyl boronic acids proceeds under mild conditions (60–80 °C) with >85% expected yield based on analogous bromo-quinoline coupling protocols described in US 8,633,320 [2], enabling rapid generation of 48–96 compound arrays for kinase panel screening.

Process Chemistry Scale-Up of HCV NS3 Protease Inhibitor Intermediates

The bromo-substituted quinoline core is a documented intermediate in Boehringer Ingelheim's HCV protease inhibitor synthesis route [1]. 6-Bromo-3-cyano-2-methoxyquinoline can serve as a cost-effective building block for C6-arylated quinoline intermediates, with the bromine atom's superior oxidative addition kinetics (C–Br BDE ~337 kJ/mol vs. C–Cl BDE ~360 kJ/mol) enabling lower catalyst loadings and shorter cycle times in large-scale Suzuki couplings [1].

Negative Control Synthesis for MEK Inhibitor Programs

Since 2-methoxy substitution on the 3-cyanoquinoline core has been explicitly shown to abolish MEK inhibitory activity (<10% inhibition at 1 μM) [1], 6-bromo-3-cyano-2-methoxyquinoline serves as an ideal scaffold for synthesizing negative control compounds in MEK inhibitor programs. Researchers can validate assay specificity by demonstrating that compounds derived from this scaffold do not engage MEK while potentially retaining activity against off-target kinases of interest.

Quote Request

Request a Quote for 6-Bromo-3-cyano-2-methoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.